N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it acts as a modulator of ion channels, specifically the voltage-gated potassium channels. This modulation leads to the inhibition of the release of pro-inflammatory cytokines and the reduction of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. It has also been shown to reduce pain in animal models of neuropathic pain and inflammation. In addition, it has been shown to have anti-cancer properties, specifically in the inhibition of breast cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the voltage-gated potassium channels, making it an ideal compound for studying the modulation of these channels. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is the further investigation of its anti-inflammatory and analgesic properties, specifically in the treatment of chronic pain and inflammation. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzylamine with 2-pyrimidinecarboxylic acid to produce the intermediate 4-(2-pyrimidinyl)benzylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarboxylate salt. Finally, the salt is reacted with piperazine to obtain this compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5S/c17-14-4-2-13(3-5-14)12-20-16(23)22-10-8-21(9-11-22)15-18-6-1-7-19-15/h1-7H,8-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFYDHXGYAAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.